5,5-Dimethyl-2,3,5,6,7,8,9,9b-octahydro-1H-cyclopent(g)indolizine
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Overview
Description
2,3,5,6,7,8,9,9b-Octahydro-5,5-dimethyl-1H-cyclopent[g]indolizine is a chemical compound with the molecular formula C₁₃H₂₁N and a molecular weight of 191.313 g/mol It is characterized by its unique structure, which includes a cyclopentane ring fused to an indolizine core
Preparation Methods
The synthesis of 2,3,5,6,7,8,9,9b-Octahydro-5,5-dimethyl-1H-cyclopent[g]indolizine involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. The reaction typically requires a catalyst and may involve heating to achieve the desired product. Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis .
Chemical Reactions Analysis
2,3,5,6,7,8,9,9b-Octahydro-5,5-dimethyl-1H-cyclopent[g]indolizine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo substitution reactions, where functional groups are replaced by others.
Scientific Research Applications
2,3,5,6,7,8,9,9b-Octahydro-5,5-dimethyl-1H-cyclopent[g]indolizine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Researchers study its potential biological activities, including its interactions with enzymes and receptors.
Medicine: There is ongoing research into its potential therapeutic applications, such as its use in drug development.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3,5,6,7,8,9,9b-Octahydro-5,5-dimethyl-1H-cyclopent[g]indolizine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2,3,5,6,7,8,9,9b-Octahydro-5,5-dimethyl-1H-cyclopent[g]indolizine can be compared with other similar compounds, such as:
- 5,5-Dimethyl-2,3,5,6,7,8,9,9b-octahydro-1H-cyclopent[g]indolizine
- 2,2-Dimethyl-4,5-cyclopenteno-1-aza-bicyclo[4.3.0]octane These compounds share structural similarities but may differ in their chemical properties and applications. The uniqueness of 2,3,5,6,7,8,9,9b-Octahydro-5,5-dimethyl-1H-cyclopent[g]indolizine lies in its specific arrangement of atoms and its resulting chemical behavior .
Properties
CAS No. |
73825-75-9 |
---|---|
Molecular Formula |
C13H21N |
Molecular Weight |
191.31 g/mol |
IUPAC Name |
5,5-dimethyl-1,2,3,6,7,8,9,9b-octahydrocyclopenta[g]indolizine |
InChI |
InChI=1S/C13H21N/c1-13(2)9-10-5-3-6-11(10)12-7-4-8-14(12)13/h12H,3-9H2,1-2H3 |
InChI Key |
WTCYMRYNWGJCDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(CCC2)C3N1CCC3)C |
Origin of Product |
United States |
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